molecular formula C23H22N4O3 B2896677 N-(4-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921832-64-6

N-(4-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2896677
CAS RN: 921832-64-6
M. Wt: 402.454
InChI Key: ASGGSARMMDMGJA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing a range of compounds, including pyrazolo[1,5-a]pyrimidine derivatives, with variations in their chemical structure to explore their potential applications. These methods often involve reactions of specific precursors under controlled conditions to yield the desired compounds. The synthesized compounds are then characterized using techniques such as elemental analysis, IR, MS, 1H-NMR, and 13C-NMR to establish their structures. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further reacted them to yield pyrazolo[1,5-a]pyrimidine derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Pharmacological Activities

Various studies have focused on evaluating the pharmacological activities of these synthesized compounds. The activities studied include antioxidant, anticancer, antibacterial, and antifungal effects. For example, Mahmoud, El-Bordany, and Elsayed (2017) prepared fused oxazine derivatives, such as 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[2,3-d][]oxazin-5-one, and evaluated their antioxidant and anticancer activities (Naglaa F. H. Mahmoud, E. A. El-Bordany, G. A. Elsayed, 2017). Another study by El‐Borai, Rizk, Beltagy, and El-Deeb (2013) examined the antioxidant, antitumor, and antimicrobial activities of new pyrazolopyridine derivatives, highlighting the potential of these compounds in medical research (M. El‐Borai, H. F. Rizk, D. Beltagy, I. Y. El-Deeb, 2013).

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyridine carboxamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Other pyridine carboxamide derivatives have been shown to inhibit enzymes like factor xa, which plays a crucial role in the coagulation cascade . If this compound has a similar mechanism, it could potentially affect blood clotting pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Other pyridine carboxamide derivatives like apixaban have good bioavailability, low clearance, and a small volume of distribution in animals and humans . They are also known to be excreted through multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action. If it does inhibit enzymes like factor xa, it could potentially prevent the formation of blood clots .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and subsequently its ability to interact with its targets. Similarly, high temperatures could potentially destabilize the compound, reducing its efficacy .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-26-14-19(22(28)24-13-12-16-8-10-18(30-2)11-9-16)21-20(15-26)23(29)27(25-21)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGGSARMMDMGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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